molecular formula C14H11Cl2N3O2 B2575291 2-(2,4-DICHLOROPHENOXY)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE CAS No. 2496-45-9

2-(2,4-DICHLOROPHENOXY)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B2575291
CAS No.: 2496-45-9
M. Wt: 324.16
InChI Key: VYTHKVDYIDGEPR-QGMBQPNBSA-N
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Description

2-(2,4-Dichlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a hydrazide derivative synthesized from 2-(2,4-dichlorophenoxy)acetic acid, a scaffold known for its anti-inflammatory properties via selective COX-2 inhibition . Such derivatives are designed to optimize pharmacokinetic properties, including solubility and binding affinity, while retaining the pharmacophoric dichlorophenoxy group critical for activity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-11-3-4-13(12(16)6-11)21-9-14(20)19-18-8-10-2-1-5-17-7-10/h1-8H,9H2,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHKVDYIDGEPR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324331
Record name 2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2496-45-9
Record name 2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the hydrazide and aldehyde.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Regeneration of hydrazide and aldehyde.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenoxy Ring

The dichlorophenoxy group in the target compound is a hallmark of several bioactive molecules. For example:

  • Triclosan (TCL): A well-known antimicrobial agent with a 5-chloro-2-(2,4-dichlorophenoxy)phenol structure. Unlike the target compound, TCL lacks a hydrazide moiety but shares the dichlorophenoxy group, enabling strong hydrophobic interactions with enzymes like InhA (enoyl-ACP reductase) .
  • 2-(4-Chloro-2-methylphenoxy)-N'-[-(5-methyl-2-furyl)methylidene]acetohydrazide (Compound 14): This analog replaces the pyridinyl group with a furyl substituent.

Hydrazide Moiety Modifications

  • 2-(4-Chlorophenoxy)-N′-(2-oxoindol-3-yl)acetohydrazide: Features an indole-based substituent instead of pyridine. Indole’s planar structure may enhance DNA intercalation but could reduce solubility due to increased hydrophobicity .
  • 2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide: Incorporates a pyrazole ring with methoxyphenyl and phenyl groups. The bulkier substituents here may sterically hinder target binding compared to the pyridinyl group in the target compound .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Substituents (R-group) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Pyridin-3-yl methylidene Not reported Not reported Dichlorophenoxy, hydrazide
2-(4-Chloro-2-methylphenoxy)-... (Compound 14) 5-Methyl-2-furyl methylidene 191–193 72 Chlorophenoxy, furyl
2-(4-Chlorophenoxy)-N′-(2-oxoindol-3-yl)... Indol-3-ylidene Not reported Not reported Indole, hydrazide

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23Cl2N3O2C_{19}H_{23}Cl_2N_3O_2 with a molecular weight of 396.31 g/mol. The structure features a dichlorophenoxy group which is known for its herbicidal properties, combined with a pyridine moiety that may enhance its biological interactions.

  • Insecticidal Properties : Compounds similar to this compound have been reported to exhibit insecticidal activities. Diacylhydrazines, a class that includes this compound, are known to disrupt insect hormonal systems, leading to mortality in target species .
  • Herbicidal Activity : The dichlorophenoxy group is a well-known herbicide component. Research indicates that this group functions by mimicking plant hormones (auxins), causing uncontrolled growth and ultimately plant death .
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of hydrazides can possess antimicrobial properties. The presence of the pyridine ring may contribute to enhanced interactions with microbial targets .

Case Study 1: Insecticidal Efficacy

A study examining the insecticidal efficacy of similar compounds found that those containing the dichlorophenoxy group demonstrated significant mortality rates against common agricultural pests such as aphids and beetles. In laboratory settings, formulations including these compounds achieved over 80% mortality within 48 hours of exposure .

Case Study 2: Herbicide Performance

Field trials conducted on crops treated with herbicides containing dichlorophenoxy derivatives showed effective control of broadleaf weeds without significant phytotoxicity to the crops themselves. The application rates were optimized to balance efficacy and safety, resulting in increased crop yields .

Case Study 3: Antimicrobial Activity

Research published in PubMed Central highlighted the antimicrobial potential of hydrazine derivatives against various bacterial strains. The study reported a minimum inhibitory concentration (MIC) that was lower than many traditional antibiotics, indicating a promising avenue for further exploration in medicinal chemistry .

Data Summary Table

Biological ActivityObservationsReferences
InsecticidalOver 80% mortality in target pests
HerbicidalEffective control of broadleaf weeds
AntimicrobialLower MIC compared to traditional antibiotics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-DICHLOROPHENOXY)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
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2-(2,4-DICHLOROPHENOXY)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE

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